molecular formula C9H14N2O2 B12918874 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one CAS No. 61456-90-4

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B12918874
CAS No.: 61456-90-4
M. Wt: 182.22 g/mol
InChI Key: GWJMJOIQZBCWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylpropanal with a suitable pyrimidine derivative in the presence of a base to facilitate the formation of the desired product. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(2,2-dimethylpropyl)-6-oxopyrimidin-4(3H)-one, while reduction may produce 2-(2,2-dimethylpropyl)-6-aminopyrimidin-4(3H)-one.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine ring play crucial roles in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one apart is its unique combination of the pyrimidine ring and the 2,2-dimethylpropyl group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

61456-90-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)5-6-10-7(12)4-8(13)11-6/h4H,5H2,1-3H3,(H2,10,11,12,13)

InChI Key

GWJMJOIQZBCWJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC(=CC(=O)N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.